Boc-lys(ME)2-OH

説明

Significance of Modified Amino Acids in Advanced Peptide Science

Modified amino acids are indispensable components in modern peptide science, enabling the creation of peptides with enhanced or altered properties compared to their naturally occurring counterparts. These modifications can dramatically influence a peptide's stability, solubility, biological activity, and interaction with target molecules abyntek.com. By introducing non-natural amino acids or post-translational modifications (PTMs) into peptide structures, researchers can achieve greater resistance to enzymatic degradation, leading to improved pharmacokinetic profiles and extended in vivo half-lives nih.govresearchgate.net. Furthermore, specific modifications can introduce unique chemical functionalities for labeling, conjugation, or probing molecular mechanisms fu-berlin.de. The strategic incorporation of modified amino acids is crucial for developing peptide-based therapeutics, diagnostic tools, and sophisticated biochemical probes, thereby expanding the scope of drug discovery and fundamental biological investigations abyntek.comfu-berlin.dechemimpex.com.

Overview of Nε,Nε-Dimethyl-L-Lysine Analogs in Contemporary Research Contexts

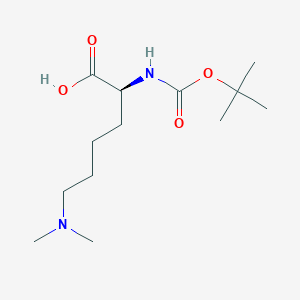

Nε,Nε-Dimethyl-L-Lysine is a derivative of the essential amino acid lysine (B10760008) where the two hydrogen atoms on the epsilon-amino group are replaced by methyl groups. This modification significantly alters the chemical properties of the lysine side chain. Notably, at physiological pH, the epsilon-amino group of lysine is typically protonated, carrying a positive charge. In Nε,Nε-Dimethyl-L-Lysine, this positive charge is neutralized due to the methylation hmdb.ca. This change in charge and the addition of methyl groups also influence the hydrophobicity and conformational preferences of peptides incorporating this residue.

The protected form, Boc-Lys(Me)2-OH (N-alpha-tert-butyloxycarbonyl-N-epsilon,N-epsilon-dimethyl-L-lysine), serves as a crucial building block in solid-phase peptide synthesis (SPPS) researchgate.netchemimpex.comsigmaaldrich.com. Its utility is particularly evident in research areas such as:

Epigenetic Studies: Nε,Nε-Dimethyl-L-Lysine is a known post-translational modification found in histones, playing a role in regulating gene expression sigmaaldrich.comchemicalbook.com. This compound is employed in the synthesis of histone tail peptides to study the functional consequences of lysine methylation, including dimethylation, thereby contributing to the understanding of epigenetic mechanisms nih.govresearchgate.netchemicalbook.com.

Enzymatic Stability: A key finding regarding peptides incorporating methylated lysines, including Nε,Nε-Dimethyl-L-Lysine, is their enhanced resistance to proteolytic enzymes. Studies have demonstrated that peptides containing these modified residues are less susceptible to degradation by proteases such as trypsin and lysyl endopeptidase nih.govresearchgate.net. This property is highly valuable for designing peptides with improved stability in biological environments.

The incorporation of Nε,Nε-Dimethyl-L-Lysine allows researchers to probe the specific roles of lysine's charge and methylation status in peptide structure, function, and interaction with biological targets.

Research Findings on Nε,Nε-Dimethyl-L-Lysine Peptide Properties

One of the significant advantages conferred by the Nε,Nε-dimethylation of lysine in peptide sequences is an increased resistance to enzymatic cleavage. This property is critical for developing peptides with enhanced stability and longevity in biological systems.

| Property | Unmodified Lysine-Containing Peptide | Nε,Nε-Dimethyl-L-Lysine Peptide | Notes |

| Resistance to Trypsin | Susceptible | Resistant | Trypsin cleaves at lysine and arginine residues. Dimethylation at the epsilon-amino group prevents cleavage nih.govresearchgate.net. |

| Resistance to Lysyl Endopeptidase | Susceptible | Resistant | Lysyl endopeptidase specifically cleaves after lysine residues. Dimethylation blocks this activity nih.govresearchgate.net. |

Compound List

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXRFYHPDPDJSY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427025 | |

| Record name | BOC-LYS(ME)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65671-53-6 | |

| Record name | BOC-LYS(ME)2-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of Boc Lys Me 2 Oh in Advanced Peptide and Protein Synthesis

Foundational Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Boc-Lys(Me)₂-OH serves as a cornerstone in solid-phase peptide synthesis (SPPS) protocols utilizing the Boc (tert-butyloxycarbonyl) protection strategy. Its chemical properties are optimized for sequential coupling to a growing peptide chain anchored to a solid support. The Boc group on the α-amino terminus is readily cleaved under acidic conditions, allowing for the addition of the next amino acid, while the dimethylated ε-amino group on the lysine (B10760008) side chain remains protected during this process, preventing unwanted side reactions.

| Peptide Structure Type | Role of Boc-Lys(Me)₂-OH | Description of Complexity |

| Linear Peptides | Building Block | Introduction of Nε,Nε-dimethyl-L-lysine at specific positions for functional studies. |

| Peptide Dendrimers | Branching Unit | Used in the synthesis of specific generations of lysine dendrimers, creating branched structures portlandpress.comfrontiersin.orgtandfonline.com. |

| Branched Peptides | Core or Branching Point | Facilitates the creation of multi-antigenic peptides or peptides with enhanced solubility. |

Rational Design of Peptides with Tailored Conformational and Biological Properties

| Peptide Modification | Potential Impact on Properties | Rationale for Design |

| Nε,Nε-dimethylation | Altered pKa of the ε-amino group | Modulates electrostatic interactions and protonation states. |

| Nε,Nε-dimethylation | Reduced hydrogen bond donor capacity | Can influence secondary structure formation (e.g., α-helices, β-sheets) and peptide packing. |

| Nε,Nε-dimethylation | Increased hydrophobicity (local) | May affect peptide solubility and interactions with hydrophobic environments. |

| Nε,Nε-dimethylation | Steric hindrance | Can influence protein-protein interactions or enzyme recognition. |

Contributions to Protein Engineering and Directed Protein Modification

Beyond peptide synthesis, Boc-Lys(Me)₂-OH plays a role in protein engineering by providing a means to introduce specific modifications into recombinant proteins or peptides, thereby facilitating studies on protein function and structure.

| Protein/Peptide Studied | Lysine Residue Investigated | Modification Introduced | Observed Effect on Function/Interaction | Insights Gained |

| Example Peptide A | Lysine at position X | Nε,Nε-dimethyl-L-lysine | Altered binding affinity to Target B | Role of Lys X in specific binding elucidated. |

| Example Protein Y | Lysine at position Z | Nε,Nε-dimethyl-L-lysine | Reduced catalytic activity | Importance of Lys Z's charge or H-bonding for catalysis confirmed. |

Synthesis of Artificially Modified Proteins for High-Resolution Structure-Function Relationship Studies

The ability to site-specifically incorporate noncanonical amino acids (ncAAs) into proteins is a powerful tool for structure-function relationship studies acs.org. While Boc-Lys(Me)₂-OH is primarily used in traditional peptide synthesis, the principle of introducing modified amino acids to understand protein behavior extends to protein engineering. By incorporating Nε,Nε-dimethyl-L-lysine into proteins, researchers can create "artificially modified" proteins. These modified proteins can then be subjected to biophysical characterization, including high-resolution structural studies (e.g., X-ray crystallography, cryo-EM) and functional assays. Comparing the structure and activity of the modified protein to its wild-type counterpart provides direct insights into how the native lysine residue contributes to the protein's three-dimensional structure and its biological function. This targeted modification approach is essential for dissecting complex molecular mechanisms and for designing proteins with novel properties.

| Artificially Modified Protein | Modification Site | Method of Incorporation | Structure-Function Insight Gained |

| Engineered Protein P | Lysine residue K123 | Peptide synthesis/incorporation | Altered protein stability under specific conditions was observed, suggesting Lys123's role in structural integrity. |

| Recombinant Enzyme E | Lysine residue K56 | Genetic code expansion (hypothetical) | Changes in substrate binding kinetics were noted, indicating Lys56's involvement in the active site's microenvironment. |

Compound List:

Boc-Lys(Me)₂-OH (Nα-tert-butyloxycarbonyl-Nε,Nε-dimethyl-L-lysine)

Nε,Nε-Dimethyl-L-lysine

L-lysine

Boc Lys Me 2 Oh in Epigenetic Research and Histone Modification Studies

Chemical Synthesis of Histone Tail Peptides with Methylated Lysine (B10760008) Residues

The precise chemical synthesis of histone tail peptides containing specifically methylated lysine residues is essential for mimicking and studying the effects of these epigenetic marks. Boc-Lys(Me)2-OH is a key reagent in solid-phase peptide synthesis (SPPS) for incorporating dimethylated lysine into peptide sequences.

The replication of PTMs on synthetic histone peptides allows researchers to create homogenous populations of modified histones that are otherwise difficult to obtain from natural sources. This biomimetic approach is critical for in-depth biochemical and structural studies. The use of protected amino acid derivatives, such as this compound, is central to these strategies.

In solid-phase peptide synthesis, the Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the α-amino group of the amino acid. This protecting group is stable under the coupling conditions but can be readily removed with a mild acid, typically trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence. peptide2.com The dimethylated ε-amino group of this compound does not require a protecting group as it does not interfere with the peptide bond formation.

The general workflow for incorporating this compound into a peptide sequence via SPPS involves:

Attachment of the first amino acid to a solid support resin.

Deprotection of the α-amino group.

Coupling of the next Boc-protected amino acid, which can be this compound, using activating agents.

Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled.

Cleavage of the completed peptide from the resin and removal of any side-chain protecting groups.

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is also widely used for the synthesis of methylated peptides, the Boc strategy remains a viable and historically significant approach. chemicalbook.compeptide.com

Synthetic peptides incorporating dimethylated lysine, made possible by building blocks like this compound, are indispensable tools for investigating the functional consequences of histone methylation. These peptides can be used to:

Generate specific antibodies against dimethylated lysine marks on histones.

Serve as substrates in enzymatic assays for histone methyltransferases and demethylases.

Act as competitors in binding assays to identify "reader" proteins that recognize and bind to specific methylation states.

Be incorporated into larger, semi-synthetic histone proteins for nucleosome reconstitution and chromatin studies.

The availability of these synthetic peptides has been instrumental in deciphering the "histone code," a hypothesis suggesting that specific combinations of histone modifications can be read by cellular machinery to produce distinct downstream effects.

| Application of Synthetic Histone Peptides | Description |

| Antibody Production | Peptides with specific methylation patterns are used as antigens to generate highly specific antibodies for techniques like ChIP and Western blotting. |

| Enzyme Assays | Serve as substrates to measure the activity and specificity of histone-modifying enzymes. |

| Reader Protein Identification | Used in pull-down assays and microarrays to identify proteins that bind to specific histone marks. |

| Structural Studies | Enable co-crystallization with reader domains to understand the molecular basis of recognition. |

Investigation of Epigenetic Regulatory Mechanisms

Synthetic peptides containing dimethylated lysine are crucial for dissecting the complex enzymatic machinery that governs epigenetic regulation.

Histone lysine methyltransferases (KMTs) are the "writer" enzymes that catalyze the transfer of methyl groups to lysine residues. Synthetic peptides are widely used to characterize the activity and substrate specificity of these enzymes. In a typical assay, a synthetic histone tail peptide containing an unmethylated lysine is incubated with a KMT and a methyl donor, S-adenosylmethionine (SAM). The incorporation of the methyl group onto the peptide can then be detected by various methods.

Conversely, peptides synthesized with this compound can be used to study histone demethylases (KDMs), the "eraser" enzymes. These peptides serve as substrates, and the removal of the methyl groups is monitored. Furthermore, such peptides can be used in inhibitor screening assays to identify small molecules that modulate the activity of these enzymes. domainex.co.uk

Several assay formats are employed to study KMT activity, many of which rely on synthetic peptide substrates.

| KMT Assay Type | Principle |

| Radioactive Assays | Utilizes radioactively labeled SAM (e.g., [3H]-SAM). The transfer of the radioactive methyl group to the peptide substrate is quantified by scintillation counting. nih.govelsevierpure.com |

| Antibody-Based Assays (ELISA, AlphaLISA) | Employs an antibody that specifically recognizes the methylated product. The signal is generated through an enzymatic reaction or proximity-based light emission. domainex.co.uk |

| Coupled Enzyme Assays | The product of the methylation reaction, S-adenosylhomocysteine (SAH), is converted through a series of enzymatic steps to a detectable product. |

| Mass Spectrometry | Directly measures the mass shift of the peptide substrate upon methylation, allowing for the distinction between mono-, di-, and tri-methylation. semanticscholar.org |

The methylation of histones plays a pivotal role in altering chromatin structure, thereby influencing gene expression. For instance, the methylation of lysine 9 on histone H3 (H3K9) is generally associated with transcriptional repression and the formation of condensed heterochromatin, while H3K4 methylation is linked to active transcription.

Synthetic peptides containing dimethylated lysine are instrumental in generating antibodies for Chromatin Immunoprecipitation (ChIP). nih.gov In ChIP, an antibody against a specific histone modification is used to isolate the regions of the genome associated with that mark. Subsequent sequencing of the co-precipitated DNA (ChIP-seq) reveals the genome-wide distribution of the modification, providing insights into its role in gene regulation. The specificity of the antibodies used in these experiments is critical, and well-defined synthetic peptides are essential for their development and validation. nih.gov

Enhanced Stability of Methylated Peptides Against Proteolytic Degradation

A significant biochemical consequence of lysine methylation is the increased resistance of the modified peptide bond to cleavage by certain proteases. Enzymes like trypsin, which specifically cleaves at the C-terminal side of lysine and arginine residues, show significantly reduced or no activity at methylated lysine sites.

This enhanced stability is attributed to the steric hindrance and altered charge presented by the methyl groups at the ε-amino group of lysine, which is the recognition site for these proteases. Peptides containing dimethylated lysine residues have been shown to be resistant to the action of trypsin and lysyl endopeptidase. chemicalbook.com This property is not only biologically relevant, as it may protect histone tails from degradation, but it is also a practical consideration in the design of biochemical and cellular assays. The increased stability of methylated peptides ensures their integrity over the course of an experiment. biorxiv.org

| Peptide | Modification | Susceptibility to Trypsin Cleavage |

| Peptide A | Unmodified Lysine | High |

| Peptide B | Monomethylated Lysine | Reduced |

| Peptide C | Dimethylated Lysine | Very Low / Resistant |

| Peptide D | Trimethylated Lysine | Resistant |

This increased proteolytic stability is an important factor in the persistence of histone marks and has implications for the half-life of proteins that are regulated by lysine methylation.

Advanced Applications and Novel Research Directions

Development of Chemical Biology Probes and Tools

The strategic incorporation of Boc-lys(ME)2-OH into peptide and protein synthesis has paved the way for the creation of sophisticated probes to investigate complex biological processes. These tools are instrumental in dissecting enzymatic mechanisms and for targeted applications in biomedicine.

Design of Lysine (B10760008) Mimics for Detailed Enzymatic Mechanistic Investigations

This compound and its derivatives are invaluable in the study of enzymes that recognize and modify lysine residues, particularly in the context of epigenetics. The methylation of lysine residues on histone tails is a critical post-translational modification that regulates gene expression. To understand the mechanisms of histone methyltransferases (HMTs) and demethylases (KDMs), scientists utilize synthetic peptides containing mimics of methylated lysine.

A related compound, N(α)-Fmoc-N(ε)-(Boc, methyl)-L-lysine, is instrumental in preparing monomethylated histone fragments. These fragments are crucial for studying the regulatory roles of methylated histones. The synthesis of peptides containing these modified lysines has been shown to confer resistance to enzymatic degradation by trypsin and lysyl endopeptidase, enhancing their stability for in vitro and in vivo studies. nih.gov By incorporating dimethylated lysine, for which this compound is a key precursor, researchers can create stable substrates or inhibitors to probe the activity and specificity of histone-modifying enzymes. This allows for a detailed investigation of the catalytic mechanisms and the development of specific inhibitors for these enzymes, which are often dysregulated in diseases like cancer.

| Compound | Application in Enzymatic Investigations | Key Findings |

| This compound | Precursor for incorporating dimethylated lysine into peptides to study histone-modifying enzymes. | Enables the creation of stable enzyme substrates and inhibitors. |

| Fmoc-Lys(Boc,Me)-OH | Used to prepare monomethylated histone fragments. | Allows for the study of the regulatory roles of histone methylation. |

Creation of Advanced Chemical Probes for Targeted Biomedical Applications

The unique properties of this compound make it a valuable component in the design of advanced chemical probes for various biomedical applications. As a versatile amino acid derivative, it plays a crucial role in peptide synthesis and drug development. chemimpex.com The presence of the dimethylated lysine can influence the conformation and binding properties of peptides, allowing for the creation of probes with high affinity and selectivity for their biological targets.

Boc-protected lysine derivatives are widely used in bioconjugation processes, where they facilitate the attachment of biomolecules to other molecules or surfaces. chemimpex.com This is essential for creating targeted drug delivery systems and diagnostic agents. The ability to incorporate a dimethylated lysine residue can enhance the functionality of these therapeutic and diagnostic agents.

Contributions to Pharmaceutical and Therapeutic Agent Development

This compound serves as a critical starting material and intermediate in the synthesis of a variety of pharmaceutical compounds, including potent enzyme inhibitors and specific receptor antagonists. Its incorporation can significantly impact the biological activity and pharmacokinetic properties of the final therapeutic agent.

Synthesis of Peptidyl α-Keto Thiazoles as Potent Enzyme Inhibitors

Peptidyl α-keto thiazoles are a class of potent inhibitors of serine proteases, a family of enzymes involved in numerous physiological and pathological processes. The synthesis of these inhibitors often involves the coupling of a peptide backbone with a reactive α-keto thiazole warhead. While direct evidence for the use of this compound in the synthesis of peptidyl α-keto thiazoles is not prominently documented in publicly available literature, the general principles of peptide synthesis suggest its potential utility. The incorporation of a modified amino acid like dimethylated lysine could be explored to enhance the specificity and potency of these inhibitors by probing interactions within the enzyme's active site. The design of such inhibitors is based on introducing α-keto heterocycles at the C-terminal end of substrate-like peptides. nih.gov

Preparation of Tetrahydropyranylglycine Sulfonamides as Specific Receptor Antagonists

Facilitation of Targeted Drug Design and Selective Modulation of Biological Pathways

The application of this compound and related methylated lysine derivatives is central to the targeted design of drugs that can selectively modulate biological pathways, particularly those governed by epigenetic mechanisms. The dysregulation of histone methylation is a hallmark of many cancers, making the enzymes involved in this process attractive targets for therapeutic intervention.

By serving as a building block for Nε,Nε-dimethyl-L-lysine, this compound facilitates the synthesis of peptides and small molecules that can interact with the active sites of histone methyltransferases and demethylases. chemimpex.com This allows for the development of highly specific inhibitors that can selectively target cancer cells while sparing normal cells, a key goal in modern oncology drug discovery. The targeted inhibition of these enzymes has emerged as a promising anti-cancer therapeutic strategy.

| Application Area | Role of this compound | Therapeutic Potential |

| Epigenetic Drug Discovery | Precursor for synthesizing inhibitors of histone methyltransferases and demethylases. | Development of targeted cancer therapies. |

| Peptide-based Therapeutics | Incorporation of dimethylated lysine to enhance stability and biological activity. | Creation of more effective and durable peptide drugs. |

Applications in Bioconjugation and Advanced Biomaterials

The protected amino acid derivative, Nα-Boc-Nε,Nε-dimethyl-L-lysine (this compound), serves as a specialized building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a dimethylated epsilon-amino group, allows for the creation of peptides with tailored properties. This positions the compound as a valuable tool in the development of sophisticated biomolecules for advanced therapeutic and materials science applications. The incorporation of dimethylated lysine residues can influence a peptide's stability, bioactivity, and molecular interactions, paving the way for novel applications in drug delivery and material fabrication. researchgate.netchemicalbook.com

Functionalization of Peptides for Targeted Drug Delivery Systems

The ε-amino group of lysine is a frequent target for modification in peptides and proteins due to its high surface exposure and good nucleophilicity. nih.govresearchgate.net By incorporating this compound into a peptide sequence, researchers can introduce a permanently dimethylated lysine. This modification can serve two primary purposes in the design of drug delivery systems.

First, the presence of dimethylated lysine can intrinsically alter the peptide's physicochemical properties. Methylation of lysine residues has been shown to affect the biological functions of peptides, such as their ability to recognize RNA and be taken up by cells. chemicalbook.com For instance, the methylation state of lysine residues in the HIV Tat protein-derived peptides has a significant impact on their biological activities, which is a crucial consideration for intracellular drug delivery. chemicalbook.com Furthermore, peptides containing methylated lysines have demonstrated resistance to enzymatic degradation by enzymes like trypsin, which can enhance the stability and circulation time of peptide-based drugs in biological systems. researchgate.netnih.gov

The table below summarizes research findings on how modifications to lysine-containing peptides influence their characteristics for drug delivery applications.

| Peptide Sequence/System | Modification | Resulting Property/Application |

| HIV Tat-derived peptides | Methylation of Lys-50 and Lys-51 | Altered RNA recognition and cellular uptake, depending on the position and number of methyl groups. chemicalbook.com |

| General Peptides | Incorporation of methylated lysines | Increased resistance to enzymatic degradation by trypsin and lysyl endopeptidase. researchgate.netnih.gov |

| Octreotide and Insulin | Site-selective lysine modification via aza-Michael addition | Conjugation of fluorescent moieties or drugs with high specificity. rsc.org |

| Generic Peptide Scaffold | Lysine side-chain bioconjugation | Attachment of functional molecules like drugs, polymers, and nanoparticles for targeted delivery. nih.govmdpi.com |

Fabrication of Novel Functional Materials and Nanostructures

The field of biomaterials has seen significant advancements through the use of self-assembling peptides, which can form a variety of ordered nanostructures such as nanofibers, nanotubes, vesicles, and hydrogels. udel.edumdpi.com These materials are promising for applications in tissue engineering and controlled drug release. lifetein.com The self-assembly process is driven by non-covalent interactions between peptide molecules, and it is highly dependent on the amino acid sequence, including the nature of the amino acid side chains.

The incorporation of this compound during peptide synthesis allows for the introduction of Nε,Nε-dimethyl-lysine residues, which can significantly influence the self-assembly process. The dimethylation alters the charge, hydrophobicity, and hydrogen bonding capacity of the lysine side chain compared to its unmodified counterpart. These changes can be harnessed to control the morphology and properties of the resulting nanomaterials. udel.edu

For example, peptide amphiphiles, which consist of a hydrophobic tail (like a lipid chain) and a hydrophilic peptide headgroup, are a well-studied class of self-assembling molecules. nih.govacs.org Lysine is often included in the hydrophilic headgroup. Modifying the lysine residues would directly impact the hydrophilic-lipophilic balance of the molecule, thus affecting the critical aggregation concentration and the shape of the resulting nanostructures, such as micelles or nanofibers. nih.govacs.org While much of the literature focuses on unmodified or lipidated lysine, the principle of side-chain modification is central. Introducing a dimethylated lysine via this compound offers a precise method to tune these interactions for the rational design of novel functional materials.

The following table details examples of lysine-containing peptides and their self-assembly into distinct nanostructures, illustrating the potential for modification to guide material fabrication.

| Peptide System | Sequence/Composition | Resulting Nanostructure |

| Palmitoylated Lipopeptides | C16-YKK and C16-WKK | Spherical micelles. acs.org |

| Self-Assembling Peptides | Alternating D and L amino acids | Nanotubes stabilized by hydrogen bonds. mdpi.com |

| Self-Assembling Peptides | Alternating hydrophobic and hydrophilic amino acids | Macroscopic structures, including hydrogels. lifetein.commit.edu |

| Diphenylalanine-based Peptides | N- and C-terminus functionalization | Nanotubes, nanowires, nanofibrils, and vesicles. mdpi.com |

Analytical and Characterization Methodologies for Boc Lys Me 2 Oh Peptides

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for providing detailed information about the molecular structure of Boc-Lys(Me)2-OH. They confirm the presence of key functional groups, verify the covalent structure, and ensure the correct modifications have been made.

Mass Spectrometry for Monitoring Methylation Status and Peptide Composition

Mass spectrometry (MS) is a primary tool for the analysis of this compound and its corresponding peptides. It provides a highly accurate determination of the molecular weight, allowing for direct confirmation of the compound's identity and the success of the dimethylation process.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can distinguish between compounds with very similar molecular weights. For this compound, HRMS can confirm the elemental composition by comparing the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated value. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the molecule for analysis. rsc.org When incorporated into a peptide, tandem MS (MS/MS) can be used to fragment the peptide, allowing for sequence confirmation and precise localization of the dimethylated lysine (B10760008) residue.

Table 1: Representative High-Resolution Mass Spectrometry Data

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Technique |

| This compound | C₁₃H₂₆N₂O₄ | 275.1965 | 275.1971 | ESI-HRMS |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation by mapping the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are used to assign all proton and carbon signals, confirming the connectivity of the atoms.

In the ¹H NMR spectrum of this compound, characteristic signals confirm the presence of the tert-butoxycarbonyl (Boc) protecting group (a singlet around 1.4 ppm), the lysine backbone protons, and, most importantly, the Nε,Nε-dimethyl group. The two methyl groups on the epsilon nitrogen typically appear as a distinct singlet in the range of 2.2-2.8 ppm, integrating to six protons. amazonaws.com In the ¹³C NMR spectrum, the carbons of the dimethyl group give a characteristic signal, providing further evidence of the modification. amazonaws.com

Table 2: Typical ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ ppm) Range | Multiplicity | Integration |

| Boc (C(CH₃)₃) | 1.40 - 1.45 | Singlet | 9H |

| Lysine β, γ, δ-CH₂ | 1.30 - 1.90 | Multiplet | 6H |

| Nε-(CH₃)₂ | 2.20 - 2.80 | Singlet | 6H |

| Lysine ε-CH₂ | 2.90 - 3.10 | Multiplet | 2H |

| Lysine α-CH | 4.00 - 4.20 | Multiplet | 1H |

Chromatographic Methods for Purification and Purity Assessment

Chromatography is essential for both the purification of synthesized this compound and the assessment of its purity, as well as for the analysis and purification of peptides containing this residue.

Silica gel column chromatography is often used for the initial purification of the synthesized amino acid derivative. amazonaws.com The choice of solvent system (eluent), such as a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexane, is optimized to effectively separate the desired product from unreacted starting materials and byproducts. rsc.orgamazonaws.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the final purity of the amino acid and for purifying the final peptide. rsc.org In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for use in peptide synthesis. chemimpex.comsigmaaldrich.com Thin-Layer Chromatography (TLC) is also a rapid and effective method for monitoring the progress of reactions and assessing the purity of column chromatography fractions. amazonaws.comsigmaaldrich.com

Table 3: Common Chromatographic Techniques for this compound and Related Peptides

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Hexane | Purification of the amino acid derivative |

| RP-HPLC | C18 Silica | Water/Acetonitrile gradient with 0.1% TFA | Purity assessment and peptide purification |

| Thin-Layer Chromatography (TLC) | Silica Gel | Various (e.g., Chloroform/Methanol/Acetic Acid) | Reaction monitoring and purity estimation |

Biochemical and Enzymatic Assays for Functional Characterization

Once a peptide containing the deprotected Nε,Nε-dimethyl-lysine residue is synthesized and purified, its functional properties can be assessed. A key characteristic conferred by lysine methylation is resistance to enzymatic cleavage by certain proteases.

Trypsin, a common protease, specifically cleaves peptide bonds C-terminal to lysine and arginine residues. However, methylation of the ε-amino group of lysine can inhibit this activity. An enzymatic assay can be designed to confirm this resistance. nih.gov In such an assay, the methylated peptide and an unmethylated control peptide of the same sequence are incubated with trypsin under optimal conditions. The reaction is monitored over time by taking aliquots and analyzing them by RP-HPLC. The results are expected to show rapid degradation of the unmethylated control peptide, while the Nε,Nε-dimethylated peptide remains largely intact. nih.gov This enzymatic stability is a critical functional attribute for peptides designed for biological applications where protease degradation is a concern.

Table 4: Outline of a Trypsin Resistance Assay

| Component | Description | Purpose |

| Substrates | 1. Peptide with Lys(Me)22. Unmethylated control peptide | To compare the degradation rates of the modified and unmodified peptides. |

| Enzyme | Trypsin | To induce proteolytic cleavage at lysine residues. |

| Buffer | Ammonium Bicarbonate or Tris-HCl, pH ~8 | To provide optimal pH and conditions for trypsin activity. |

| Incubation | 37 °C, with time points (e.g., 0, 1, 4, 24 hours) | To allow the enzymatic reaction to proceed over a defined period. |

| Analysis | RP-HPLC | To separate and quantify the amount of intact peptide remaining at each time point. |

| Expected Outcome | The peak corresponding to the control peptide decreases significantly over time, while the peak for the Lys(Me)2 peptide remains stable. | To demonstrate the enhanced enzymatic stability conferred by dimethylation. |

Q & A

Q. How can researchers troubleshoot low yields in the synthesis of Boc-Lys(ME)₂-OH, particularly when scaling from milligram to gram quantities?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., incomplete Boc protection).

- Solvent Optimization : Replace THF with dichloromethane (DCM) to improve solubility during Boc deprotection.

- Process Analytics : Implement in-line FTIR to monitor reaction progress in real-time. Scale-up success requires maintaining consistent stirring rates and temperature gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。